1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine - 149401-02-5

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

Catalog Number: EVT-393522
CAS Number: 149401-02-5
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Acylation: Reaction with acyl halides or anhydrides to form amides. []
  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. []
Mechanism of Action
  • Inhibition of specific enzymes: Research indicates its potential as a scaffold for developing inhibitors targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE) [], NEDD8 Activating Enzyme (NAE) [], and ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex [].
  • Antagonism of specific receptors: Studies highlight its use in developing antagonists for receptors like the transient receptor potential vanilloid 1 (TRPV1) receptor [, ].
Applications
  • Anti-inflammatory agents: Researchers synthesized derivatives with potent anti-inflammatory activity by inhibiting LPS-stimulated production of inflammatory mediators like TNF-α, IL-6, IL-1β, PGE2, and NO in RAW 264.7 cells. []
  • Anti-cancer agents: Studies utilized this scaffold to develop inhibitors targeting enzymes involved in cancer cell proliferation and survival, like USP1/UAF1 [] and NEDD8 Activating Enzyme (NAE) [].
  • Cholinesterase inhibitors: Researchers synthesized hybrid molecules incorporating 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine with (α)-lipoic acid, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). []
  • TRPV1 receptor antagonists: Several studies employed this compound as a starting point for synthesizing potent and selective TRPV1 receptor antagonists for pain management. [, ]
  • Sigma receptor ligands: Research demonstrated the potential of using this scaffold to develop functionalized trishomocubanes with high affinity for sigma receptors. []
  • PI3K/mTOR inhibitors: Compound PQR309 (bimiralisib), a derivative of 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine, acts as a potent pan-class I PI3K/mTOR inhibitor and is currently under investigation in phase II clinical trials for advanced solid tumors and refractory lymphoma. []

Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)

Compound Description: This compound is a bis-heterocyclic molecule synthesized via a pseudo-repetitive Ugi-Zhu five-component reaction. The reaction uses 1,1′-ferrocenedicarboxaldehyde, 4-(trifluoromethyl)benzylamine, and 2-isocyano-1-morpholino-3-phenylpropan-1-one as starting materials. []

Relevance: Both this compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the 4-(trifluoromethyl)benzyl moiety. They are also both synthesized using 4-(trifluoromethyl)benzylamine as a starting material. []

(3E,5E)-3,5-bis(4-Fluorobenzylidene)-1-((4-(trifluoromethyl)benzenesulfonyl)piperidin-4-one)

Compound Description: This compound's crystal structure was characterized in the context of the research. []

Relevance: This compound shares the 4-(trifluoromethyl)phenyl motif with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine. The difference lies in the presence of a sulfonyl group in this compound, linking the trifluoromethylphenyl group to the piperidine ring. []

(3E,5E)-3,5-bis(3-Nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one — dichloromethane (2/1)

Compound Description: The research investigates and analyzes the crystal structure of this compound. []

Relevance: Similar to the previous compound, this one also shares the 4-(trifluoromethyl)phenyl motif with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine. It also incorporates a sulfonyl group linking the trifluoromethylphenyl group to the piperidine ring. []

3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP)

Compound Description: This compound serves as a novel fluorigenic label for the derivatization of biogenic amines, including histamine, tyramine, tryptamine, and phenylethylamine. []

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description: This pyrimidin-4-amine derivative exhibits insecticidal and fungicidal activities against various pests, including Mythimna separata and Pseudoperonospora cubensis. []

Relevance: Both this compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine contain the 4-(trifluoromethyl)benzyl moiety. []

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

Compound Description: This pyrimidin-4-amine derivative demonstrates broad-spectrum insecticidal and fungicidal activities, similar to compound U7. It displays activity against pests like Mythimna separata and Pseudoperonospora cubensis. []

Relevance: Analogous to compound U7, this molecule and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the common 4-(trifluoromethyl)benzyl structural element. []

4-{1-[({1-[4-(Trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino] cyclopropyl}benzoic Acid (MF-766)

Compound Description: This compound acts as a potent and selective EP4 antagonist, potentially useful for treating inflammatory pain. Its synthesis involves a four-step process starting with an easily accessible methyl indolecarboxylate. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine both feature the 4-(trifluoromethyl)benzyl moiety. []

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Compound Description: The research explores the crystal structure and anti-inflammatory activity of this compound. []

Relevance: This compound shares the 2-(trifluoromethyl)benzyl group with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine. The difference lies in the position of the trifluoromethyl group on the benzyl ring. []

(3E,5E)-1-((4-Bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Compound Description: This compound's crystal structure and anti-inflammatory activity were studied in the research. []

Relevance: Similar to the previous compound, this one also shares the 2-(trifluoromethyl)benzyl group with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine. The difference, again, lies in the position of the trifluoromethyl group on the benzyl ring. []

3-[4-(Trifluoromethyl)benzyl]-Menadione

Compound Description: This compound, along with 1,4-Naphthoquinone Methylene Blue, was investigated for its antimalarial activity. The research concluded that their activity was not due to inhibition of the mitochondrial electron transport chain. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine both contain the 4-(trifluoromethyl)benzyl group. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: This compound acts as a potent type II cKIT kinase inhibitor capable of inhibiting the T670I "gatekeeper" mutant. It displays significant antiproliferative effects against GISTs cancer cell lines, inhibits c-KIT mediated signaling pathways, and induces apoptosis. []

Relevance: Both this compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine feature a piperidin-4-amine moiety. []

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl} piperidin-4-yl】-N-ethylbenzamide

Compound Description: This novel non-peptide compound acts as a CCR5 antagonist. Its synthesis involves multiple steps starting with 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. []

Relevance: This compound, like 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, features a piperidin-4-amine structural element. []

1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea (A-425619)

Compound Description: A-425619 functions as a potent and selective antagonist at both human and rat TRPV1 receptors. It demonstrates efficacy in reducing various types of pain, including inflammatory and postoperative pain. [, ]

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the 4-(trifluoromethyl)benzyl group as a common structural feature. [, ]

1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22)

Compound Description: M22 functions as a selective and reversible inhibitor of NEDD8 activating enzyme (NAE). It demonstrates inhibitory effects on multiple cancer cell lines, induces apoptosis, and exhibits tumor inhibition in vivo. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine are both classified as piperidin-4-amine derivatives, sharing the core piperidin-4-amine structure. []

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

Compound Description: This series of compounds was designed and evaluated for inhibitory activity against acetylcholinesterase (AChE). Some compounds showed moderate activity. []

Relevance: These derivatives, along with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, fall under the category of substituted-benzyl piperidin-4-amine derivatives, highlighting their shared core structure. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

Compound Description: PQR309 acts as a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor. It exhibits antiproliferative activity in tumor cell lines and is considered a clinical candidate for cancer treatment, including brain tumors. []

Relevance: Both this compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine incorporate a trifluoromethyl group, though in different positions and linked to different core structures. []

1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol (Ro 63-1908)

Compound Description: Ro 63-1908 acts as a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, specifically targeting the NR2B subtype. It exhibits neuroprotective effects and anticonvulsant activity. []

Relevance: This compound shares the benzylpiperidin structural motif with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine. []

4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894)

Compound Description: This compound functions as a potent and selective prostaglandin E2 subtype 4 receptor antagonist. It displays potent anti-inflammatory activity in animal models of pain and inflammation. []

Relevance: MK-2894, similar to 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, contains the 4-(trifluoromethyl)benzyl group within its structure. []

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

Compound Description: This compound's crystal structure has been elucidated, showing an intramolecular N—H⋯O hydrogen bond. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the benzylpiperidin structural motif, although with different substitutions on the piperidine ring. []

1-Benzyl-4-(trifluoromethyl)piperidine-2,6-dione

Compound Description: This compound is a CF3-containing pseudo C2 symmetric cyclic imide used in stereoselective crossed aldol reactions. []

N-(1-Benzyl Piperidin-4-yl) (α)-Lipoic Amide Molecules

Compound Description: This series of hybrid molecules combines (α)-lipoic acid (ALA) with 4-amino-1-benzyl piperidines. They were synthesized and evaluated for their inhibitory activities against cholinesterases (AChE and BuChE). []

Relevance: These molecules and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine belong to the category of 1-benzyl piperidin-4-amine derivatives, demonstrating a shared core structural feature. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator, intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []

Relevance: Both this compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine feature a piperidin-4-yl group within their structures. []

N‐[4‐(Trifluoromethyl)benzyl]cinchoninium Bromide

Compound Description: This compound serves as a chiral phase-transfer catalyst for various asymmetric reactions, including alkylations, amino acid synthesis, hydroxylations, Michael additions, and Robinson annulations. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the 4-(trifluoromethyl)benzyl moiety. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the 1-benzyl-piperidin structural element. []

N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide (4-[123I]IBP)

Compound Description: This compound is a known sigma receptor radioligand. The research investigated its interaction with trishomocubanes and its potential for imaging sigma receptors in the rat brain. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the 1-benzyl-piperidin-4-yl structural element. []

1-Methyl-4-benzyl-piperidin-4-carbonsäure-äthylester

Compound Description: This compound acts as an intermediate in a novel synthesis of 1-Methyl-4-cyano-piperidin. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine share the 1-benzyl-piperidin structural motif, though they have different substituents on the piperidine ring. []

N‐Substituted 3,5‐Bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐ones

Compound Description: This series of 24 derivatives was synthesized and evaluated for anti-inflammatory activity. Several compounds displayed potent effects by inhibiting LPS-stimulated pro-inflammatory mediators in vitro and carrageenan-induced paw edema in vivo. []

Relevance: These derivatives, along with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, share the common structural feature of a trifluoromethylbenzyl group attached to a piperidin-4-one ring. []

1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one

Compound Description: This compound's crystal structure has been analyzed, revealing specific conformations and intermolecular interactions. []

(S)-2,2,6,6-Tetramethyl-N-(Pyrrolidin-2-Ylmethyl)Piperidin-4-Amine

Compound Description: This proline-derived organocatalyst efficiently catalyzes asymmetric Michael addition reactions, achieving high diastereo- and enantio-selectivities. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine are both classified as piperidin-4-amine derivatives, sharing the piperidin-4-amine core structure. []

5-(Nitroheteroaryl)-1,3,4-Thiadiazols Containing Cyclic Amine of Piperidin-4-ol at C-2

Compound Description: These newly synthesized compounds were evaluated for their leishmanicidal activity against Leishmania major. They exhibited moderate activity against both promastigote and amastigote forms. []

Relevance: While these compounds do not directly share a core structure with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, they both highlight the importance of exploring piperidine derivatives for potential therapeutic applications. []

1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one

Compound Description: This compound demonstrates potential antimicrobial and antiviral activity based on its molecular docking predictions. Its molecular and crystal structures have been determined and analyzed. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine both contain a piperidin ring within their structures, though linked to different core scaffolds and with distinct substituents. []

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

Compound Description: These derivatives exhibit potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, making them potential anticancer agents, specifically for nonsmall cell lung cancer. []

Relevance: While these compounds do not directly share a core structure with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, both highlight the significance of exploring benzylamine derivatives for their potential therapeutic properties. []

1-(4-{1-[(E)-4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino]-ethyl}-2-ethyl-benzyl)-azetidine-3-carboxylic acid (Compound I)

Compound Description: This compound exists in various forms, including a hydrochloride salt [], a novel crystalline form (Form A) [], and a hemifumarate salt [].

Relevance: Compound I, similar to 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, contains the 4-(trifluoromethyl)benzyl group within its structure. [, , ]

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 demonstrates dual inhibitory activity against cholinesterases and monoamine oxidase. It was designed based on a previous compound (ASS234) and QSAR predictions. []

Relevance: This compound and 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine both incorporate a benzylpiperidin moiety within their structures, although with different substitutions and linkages. []

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

Compound Description: A specific preparation method for this compound is described, emphasizing high yield, minimal by-products, and straightforward operation. []

Relevance: This compound, like 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, contains a benzyl group linked to a nitrogen-containing heterocycle, highlighting a shared structural motif. []

(2r, 2-alpha-r)-4-benzyl-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-1,4-oxazin-3-one

Compound Description: This compound serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. New preparation methods for this compound are reported in the research. []

Relevance: This compound, similar to 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, contains a benzyl group and a trifluoromethyl group, indicating a structural similarity. []

2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine Derivatives

Compound Description: Two novel derivatives of this compound were synthesized and their crystal structures were determined. One derivative displayed potent antitumor activity against BCG-823 cells, surpassing the activity of 5-fluorouracil. []

Relevance: These derivatives, along with 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, possess a trifluoromethyl group, indicating a shared structural element. []

2-methoxy-5-(5-trifluoromethyl-tetrazol-1-yl-benzyl)-(2S-phenyl-piperidin-3S-yl)-amine

Compound Description: This compound is investigated in combination with paroxetine for the potential treatment of depression and/or anxiety. The research explores their synergistic effects and potential therapeutic benefits. []

Relevance: This compound, similar to 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, incorporates a trifluoromethylbenzyl group, highlighting a structural similarity. []

Properties

CAS Number

149401-02-5

Product Name

1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2

InChI Key

IONRLOMCVXWXIJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.